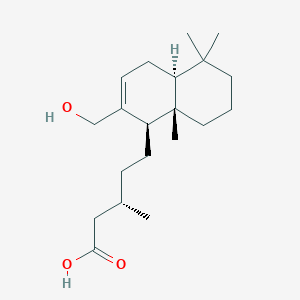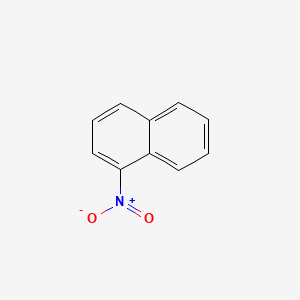
Cys-mcMMAD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monomethyl auristatin D (MMAD), a potent tubulin inhibitor, is a toxin payload and antibody drug conjugate. ADCs For comparison purposes, the ADC A1 -mc-MMAD and/or A1 -vc-MMAD were used. The linker payload, mc-MMAD (6-maleimidocaproyl-monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule. The linker payload mc- Val-Cit-PABA-MMAD or vc-MMAD (maleimidocapronic -valine-citruline-p- aminobenzyloxycarbonyl- monomethylauristatin-D) was conjugated to the A1 anti-5T4 monoclonal antibody through a cysteine residue at a ratio of approximately 4 drug moieties per antibody molecule (Antibody-drug conjugates Patent: WO 2013068874 A1).
Aplicaciones Científicas De Investigación
Structural Diversity and Characterization
Cys-mcMMAD, as a derivative of microcystins (MCs), is part of a widely studied class of cyanotoxins with significant structural diversity. The structural diversity of MCs is crucial for understanding their biological activities and environmental impacts. Advances in analytical methodologies, including nuclear magnetic resonance, amino acid analysis, and tandem mass spectrometry, have been pivotal in elucidating the structures of various MC analogues, including this compound. This knowledge is fundamental in studying the genetic and environmental controls of MCs' diversity and the impact of their structure on toxicity (Bouaïcha et al., 2019).
Environmental and Ecological Impact
The presence of MCs, including this compound, in aquatic ecosystems is of significant concern due to their potential toxicity. The accumulation of MCs in water columns, aquatic animals, plants, and sediments highlights the extensive contamination across aquatic ecosystems. Understanding the distribution, transfer, and bioaccumulation of these toxins, such as this compound, in the natural environment is essential for assessing their environmental impact and associated health risks (Pham & Utsumi, 2018).
Toxicology and Health Impact
This compound, as part of the MC family, has been extensively studied for its toxicological impacts. The hepatotoxic nature of MCs is well-documented, and the diversity of MCs contributes to a wide range of reported toxicities. Understanding the toxicity of MCs, including specific analogues like this compound, is crucial for public health, especially concerning drinking water safety and potential exposure through the food chain. The variability in reported toxicities necessitates further research to clarify the specific toxicological properties of MCs and their impact on human health (Bouaïcha et al., 2019).
Biodegradation and Bioremediation
The presence of this compound and other MCs in harmful cyanobacterial blooms (HCBs) poses severe threats to human and ecosystem health. Biodegradation represents a sustainable strategy for the removal of MCs, including this compound, from the environment. Research into the aerobic and anaerobic biodegradation of MCs has shown promising results, emphasizing the importance of understanding the enzymatic mechanisms and influencing factors for effective bioremediation. This research is pivotal for assessing and mitigating the risks associated with HCBs and for exploring practical applications of MC biodegradation in environmental management (Li, Li, & Li, 2017).
Propiedades
Fórmula molecular |
C54H84N8O11S2 |
|---|---|
Peso molecular |
1085.42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)

![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)





